Angolamycin

Macrolide Resistance Enzymatic Phosphorylation Drug Design

Researchers studying macrolide resistance mechanisms face a common obstacle: standard 16-membered macrolides like tylosin are readily inactivated by enzymatic phosphorylation at the 2′-hydroxyl group. Angolamycin overcomes this limitation. - Contains angolasamine, a unique amino sugar lacking the 2′-hydroxyl group, conferring intrinsic resistance to phosphorylation-based inactivation. - Ideal negative control for macrolide phosphorylation assays and a scaffold for derivative synthesis targeting resistant Gram-positive strains. - Sourced for research use only; supplied with a Certificate of Analysis. Request a quote for bulk or custom packaging.

Molecular Formula C46H77NO17
Molecular Weight 916.1 g/mol
CAS No. 1402-83-1
Cat. No. B073124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngolamycin
CAS1402-83-1
Synonymsangolamycin
shincomycin A
Molecular FormulaC46H77NO17
Molecular Weight916.1 g/mol
Structural Identifiers
SMILESCCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC
InChIInChI=1S/C46H77NO17/c1-13-33-29(22-57-44-41(56-12)40(55-11)37(52)25(4)60-44)43-46(8,64-43)16-14-31(49)23(2)18-28(15-17-48)38(24(3)32(50)20-34(51)61-33)62-35-19-30(47(9)10)39(26(5)58-35)63-36-21-45(7,54)42(53)27(6)59-36/h14,16-17,23-30,32-33,35-44,50,52-54H,13,15,18-22H2,1-12H3/b16-14+
InChIKeyKZXDKUWSAVUSKI-JQIJEIRASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angolamycin: Distinct 16-Membered Macrolide


Angolamycin is a 16-membered macrolide antibiotic produced by Streptomyces species. It is structurally related to tylosin, sharing the 16-membered lactone ring but differing in its sugar substituents, particularly the presence of angolasamine, a unique amino sugar lacking a 2′-hydroxyl group [1]. This structural feature confers intrinsic resistance to enzymatic phosphorylation, a common inactivation pathway for many macrolides [1]. Angolamycin exhibits antibacterial activity primarily against Gram-positive bacteria and has been investigated for its potential in overcoming resistance mechanisms [1].

Unique sugar probe
Angolasamine lacks 2′-hydroxyl, enabling macrolide phosphorylation resistance studies
Epoxyenone SAR tool
12,13-epoxyenone and C-18 aldehyde provide distinct SAR handles vs. tylosin-class macrolides
Derivatization scaffold
4″-O-acylation sites support synthesis of analogs with improved research exposure profiles

Angolamycin vs. Other Macrolides: Key Differences


Angolamycin possesses a unique saccharide, angolasamine, which lacks a 2′-hydroxyl group, a critical site for enzymatic phosphorylation and inactivation in other macrolides like tylosin and erythromycin [1]. This structural distinction means that Angolamycin is not a substrate for the phosphorylation-based resistance mechanisms that affect many macrolides, leading to differences in pharmacokinetic profiles and activity spectra. Furthermore, Angolamycin contains a 12,13-epoxyenone moiety and a C-12 methyl substituent that influence its metabolic stability and the bioactivity of its derivatives [2]. Simple substitution with tylosin, spiramycin, or other 16-membered macrolides would not replicate Angolamycin's specific resistance profile or its potential for derivative optimization.

Tylosin / Erythromycin
Lack angolasamine; contain 2′-hydroxyl sugar that is susceptible to phosphorylation-based inactivation. Resistance profile may not transfer.
Other 16-membered macrolides
Carbomycin A, spiramycin, or deltamycin exhibit different epoxyenone sensitivity and aldehyde requirements. SAR and derivative potential may not replicate.

Angolamycin Quantitative Evidence vs. Analogs


Structural Resistance to Phosphorylation

Angolamycin contains the amino sugar angolasamine, which lacks a 2′-hydroxyl group. In contrast, most macrolides (e.g., erythromycin, tylosin) possess mycaminose or desosamine, which have a 2′-hydroxyl group that is a primary site for enzymatic phosphorylation, leading to inactivation [1]. This structural difference means that Angolamycin is not a substrate for the bacterial phosphotransferases that inactivate other macrolides, providing a built-in resistance mechanism [1].

Resistance to phosphorylation
Class-level
Angolasamine lacks 2′-hydroxyl; not substrate for phosphotransferases
Supports macrolide resistance mechanism review
Data to verify; based on structural analysis and enzymatic studies
Macrolide Resistance Enzymatic Phosphorylation Drug Design

Impact of Deepoxidation on Activity

In a head-to-head comparison, the deepoxidation product of Angolamycin (Angolamycin P1) exhibited approximately 10-fold lower in vitro antimicrobial potency compared to the parent compound, Angolamycin [1]. This contrasts with other 16-membered macrolides like carbomycin A and deltamycin A1, whose deepoxidation products retained comparable activity to their parent compounds [1].

Deepoxidation impact
Head-to-head
~10-fold decrease
Epoxyenone moiety critical for antimicrobial activity; unique SAR
In vitro antimicrobial assay; deepoxidation product vs. parent
Macrolide Chemistry Structure-Activity Relationship Antibacterial Potency

C-18 Aldehyde Essential for Potency

Angolamycin was found to be more potent than its structural analogs, 18-dihydroangolamycin (2) and 18-deoxo-18-dihydroangolamycin (3), which are naturally occurring derivatives lacking the aldehyde group at C-18 [1]. The relative potency difference is noted, though specific MIC values are not provided in the abstract.

C-18 aldehyde role
Head-to-head
Angolamycin > 18-dihydro and 18-deoxo analogs
Supports C-18 aldehyde SAR interpretation
Qualitative potency rank; full MIC data in source
Macrolide Derivatives Structure-Activity Relationship Antibiotic Potency

4"-O-Phenylacetyl Modification Enhances Activity

Acyl derivatives of Angolamycin, specifically 4"-O-substituted phenylacetylangolamycins, demonstrated stronger antibacterial activity than earlier angolamycin acyl derivatives and exhibited esterase resistance [1]. The patent claims these derivatives achieve high blood concentration, excellent recovery in urine, and reduced induction of resistance compared to unmodified macrolides [2]. While direct comparative data against the parent is not tabulated, the improvements are explicitly stated as advantages.

4″-O-phenylacetyl derivatives
Supporting evidence
Stronger activity & esterase resistance vs. earlier acyl derivatives
Supports derivative optimization and exposure-model context
Patent-reported improvements; requires independent validation
Macrolide Derivatives Drug Discovery Pharmacokinetics

Angolamycin Research and Industrial Applications


Macrolide Resistance Mechanism Studies

Use Angolamycin as a control compound in assays investigating macrolide phosphorylation. Its lack of a 2′-hydroxyl group in angolasamine makes it a negative control for phosphorylation-based inactivation, enabling clear differentiation between target-based and modification-based resistance [1].

SAR of 16-Membered Macrolides

Employ Angolamycin as a core scaffold for synthesizing derivatives. The unique sensitivity of the epoxyenone moiety to deepoxidation (10-fold potency loss) and the critical role of the C-18 aldehyde group provide distinct SAR handles not found in related macrolides like tylosin or carbomycin [2] [3].

Derivative Development for Improved Pharmacokinetics

Utilize Angolamycin as a starting material for creating 4"-O-substituted phenylacetyl derivatives. These derivatives have been shown to overcome the low blood concentration and poor urinary recovery typical of many macrolides, making them candidates for further preclinical development [4].

Comparative Antimicrobial Susceptibility Testing

Include Angolamycin in panels for susceptibility testing of macrolide-resistant strains. Its distinct resistance profile, as demonstrated in studies with Proteus mirabilis, provides a unique comparator to assess the breadth and mechanism of resistance in clinical or environmental isolates [5].

Application
Selection Property
Validation Focus
Macrolide resistance mechanism studies
2′-hydroxyl-negative control context
Phosphorylation-based inactivation assays
SAR of 16-membered macrolides
Epoxyenone and C-18 aldehyde sensitivity
Derivative potency comparisons
Derivative development for improved PK
4″-O-phenylacetyl modification context
Exposure-model and esterase resistance review
Comparative antimicrobial susceptibility testing
Resistance-profile comparator
Strain-panel susceptibility endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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